Dihydrobiochanin A Dihydrobiochanin A Dihydrobiochanin a belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, dihydrobiochanin a is considered to be a flavonoid lipid molecule. Dihydrobiochanin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrobiochanin a can be biosynthesized from biochanin a.
2,3-dihydrobiochanin A is a hydroxyisoflavanone that is the 2,3-dihydro derivative of biochanin A. It has a role as an antifungal agent and a metabolite. It is a hydroxyisoflavanone and a methoxyisoflavanone. It derives from a biochanin A. It is a conjugate acid of a 2,3-dihydrobiochanin A(1-).
Brand Name: Vulcanchem
CAS No.: 83920-62-1
VCID: VC21341142
InChI: InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3
SMILES: COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Dihydrobiochanin A

CAS No.: 83920-62-1

Cat. No.: VC21341142

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Dihydrobiochanin A - 83920-62-1

CAS No. 83920-62-1
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3
Standard InChI Key XPZQBSCTDLGDBP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O
Canonical SMILES COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O

Chemical Structure and Properties

Dihydrobiochanin A is classified as a hydroxyisoflavanone and methoxyisoflavanone that is functionally related to biochanin A . The compound is formally known by its IUPAC name 5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one .

Basic Chemical Identifiers

The basic chemical identifiers and properties of dihydrobiochanin A are summarized in the table below:

ParameterValue
Common NameDihydrobiochanin A, 2,3-Dihydrobiochanin A
CAS Number83920-62-1
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
Exact Mass286.084 g/mol
InChIInChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3
InChIKeyXPZQBSCTDLGDBP-UHFFFAOYSA-N

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that influence its biological activity and interactions:

PropertyValue
XLogP3-AA2.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
PSA75.99
LogP2.46530

Structural Characteristics

Dihydrobiochanin A is characterized by a 2,3-dihydrochromen-4-one core structure with hydroxyl groups at positions 5 and 7, and a 4-methoxyphenyl group at position 3. The presence of the 4-methoxy group on the B-ring is a defining characteristic that distinguishes it from other related isoflavanones . The 2,3-dihydro nature of the compound differentiates it from biochanin A, which contains a double bond at this position.

Natural Sources and Occurrence

Plant Sources

Dihydrobiochanin A has been identified in several plant species, with notable concentrations in:

  • Swartzia polyphylla DC heartwood - A significant natural source where it was isolated along with other flavonoids

  • Black lemon - Detected through LC-ESI-QTOF-MS/MS screening

  • Various leguminous plants - As a metabolite of biochanin A

Biosynthetic Pathway

Dihydrobiochanin A is involved in the metabolic pathway of biochanin A. The enzyme biochanin-A reductase uses dihydrobiochanin A and NADP+ to produce biochanin A, NADPH, and H+ . This indicates that dihydrobiochanin A serves as a precursor in the biosynthesis of biochanin A in plants.

Biological Activities

Antimicrobial Properties

Dihydrobiochanin A exhibits significant antimicrobial activities that have been documented in several studies:

Antifungal Activity

Research has confirmed that dihydrobiochanin A possesses antifungal properties, making it a potential natural fungicide . While specific mechanisms of action aren't fully elucidated in the available literature, this activity positions it as a compound of interest for agricultural and pharmacological applications.

Antibacterial Activity

One of the most significant biological activities of dihydrobiochanin A is its antibacterial effect against cariogenic bacteria, particularly mutans Streptococci . This property was discovered when the compound was isolated from Swartzia polyphylla DC heartwood, along with other flavonoids including ferreirin and darbergioidin .

A comparative study of various flavonoids demonstrated the antibacterial potency of dihydrobiochanin A, suggesting structure-activity relationships that may inform future antimicrobial agent development .

Phytotoxic Effects

Studies have investigated the phytotoxicity of biochanin A and its transformation products, including dihydrobiochanin A, on selected weed species. Research has shown that the treated root samples contained higher concentrations of biochanin A, genistein, pratensein, and dihydrobiochanin A than shoot samples . This suggests potential applications in weed management strategies.

Metabolism and Transformation

Relationship with Biochanin A

Dihydrobiochanin A is intricately linked to the metabolism of biochanin A. It serves as both:

  • A precursor in biochanin A synthesis - The enzyme biochanin-A reductase utilizes dihydrobiochanin A as a substrate

  • A transformation product of biochanin A - It can be formed through the reduction of biochanin A

Plant Metabolism

In plant systems, dihydrobiochanin A has been identified as a transformation product when biochanin A is metabolized. This was demonstrated in studies examining the uptake and transformation of biochanin A in selected weed species, where dihydrobiochanin A was found alongside other metabolites such as genistein and pratensein .

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

Research Applications and Future Perspectives

Current Research Applications

Dihydrobiochanin A is primarily used in research settings to study:

  • Antibacterial activity against oral pathogens

  • Natural product isolation techniques

  • Phytochemical analysis of medicinal plants

  • Structure-activity relationships of flavonoids

  • Metabolic pathways of isoflavones

Analytical Detection Methods

Dihydrobiochanin A has been detected and characterized using several analytical techniques:

  • LC-ESI-QTOF-MS/MS - Used for screening phenolic compounds in plant samples

  • LC-MS - Employed to quantify dihydrobiochanin A and its transformation products in plant tissues

  • Chromatographic purification - Utilized for isolation from plant extracts

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